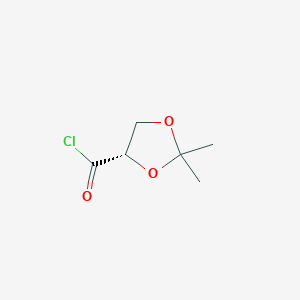
Methyl 6-amino-3,5-dibromopicolinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 6-amino-3,5-dibromopicolinate involves several chemical reactions and processes. For instance, the design, synthesis, and bioassay of novel metal complexes of related compounds have been studied, indicating the synthetic accessibility of such molecules through reactions involving bromination and further functional group transformations (Osarumwense O. Peter & Okunrobo O. Lucky, 2015). Additionally, chlorination and dibromination techniques are essential for introducing halogen atoms into the molecular structure, as demonstrated in studies on α,α′-aminopicoline and methyl indole-3-carboxylate, respectively (S. D. Moshchitskii, L. S. Sologub, & Ya. N. Ivashchenko, 1968); (Thomas B. Parsons et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray crystallography. These techniques help determine the spatial arrangement of atoms within the molecule, essential for understanding its reactivity and properties. For example, studies on the molecular and crystal structures of key compounds provide insights into the geometric configuration and electronic structure, aiding in the synthesis and application of these molecules in further chemical reactions (V. Dotsenko et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its chemical reactivity and functional group transformations. The compound's ability to undergo reactions such as aminomethylation indicates its potential as a synthetic intermediate in the preparation of complex molecules with specific biological or chemical properties. These reactions are critical for the synthesis of pharmaceuticals, agrochemicals, and other organic materials (V. Dotsenko et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Methyl 6-amino-3,5-dibromopicolinate is a product of the chlorination of α,α′-aminopicoline, where the methyl group remains unaffected, and chlorine enters the pyridine nucleus. This has led to the discovery of new chloro-substituted derivatives of pyridine (S. D. Moshchitskii, L. S. Sologub, Ya. N. Ivashchenko, 1968).
Antimicrobial Applications :
- This compound derivatives have been synthesized and shown considerable activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi (Osarumwense O. Peter, Okunrobo O. Lucky, 2015).
- Compounds derived from 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles show significant antibacterial and antifungal activities, highlighting the role of electron-withdrawing groups in enhancing these properties (N. Desai, J. P. Harsorab, H. Mehtaa, 2021).
Anticancer Research :
- Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a related compound, has shown promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities, suggesting its potential in cancer research (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, Hiroyuki Nakamura, 2015).
Other Biomedical Applications :
- Some amino derivatives of related compounds have shown significant antimicrobial activity, with a focus on gram-positive bacteria, highlighting the versatility of these compounds in medical applications (G B Okide, M U Adikwu, C. Esimone, 2000).
- The synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases reveal their potential in antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, indicating a broad spectrum of biological applications (S. Sahu, Md. Afzal Azam, M. Banerjee, S. Acharrya, C. Behera, S. Si, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-amino-3,5-dibromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKFHZYSZFLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440880 | |
| Record name | Methyl 6-amino-3,5-dibromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443956-21-6 | |
| Record name | Methyl 6-amino-3,5-dibromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















